

ATTO 565 maleimide performance in different microscopy techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 maleimide**

Cat. No.: **B12376779**

[Get Quote](#)

ATTO 565 Maleimide: A Comparative Guide for Advanced Microscopy

In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison of **ATTO 565 maleimide** with two other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 568 maleimide and Cy3B maleimide. The comparison focuses on their performance in confocal, STED, and STORM microscopy techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Spectroscopic and Photophysical Properties

The foundational characteristics of a fluorophore dictate its suitability for specific applications. ATTO 565, a rhodamine-based dye, is known for its high fluorescence quantum yield and exceptional thermal and photostability.^{[1][2]} Alexa Fluor 568 is a bright and photostable dye, while Cy3B is an improved version of the Cy3 dye with significantly increased fluorescence quantum yield and photostability. The key spectral properties of these dyes are summarized below.

Property	ATTO 565	Alexa Fluor 568	Cy3B
Excitation Max (nm)	563 - 564	578	559 - 560
Emission Max (nm)	590 - 592	603	570 - 571
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	120,000	91,000	121,000 - 130,000
Quantum Yield (%)	90	69	68 - >70

Performance in Microscopy Techniques

The choice of a fluorescent probe is critically dependent on the microscopy technique being employed. This section evaluates the performance of **ATTO 565 maleimide** and its alternatives in confocal, STED, and STORM microscopy.

Confocal Microscopy

In conventional confocal microscopy, all three dyes can be effectively used. ATTO 565's high brightness and photostability make it an excellent choice for generating high-contrast images. [1] Alexa Fluor 568 is also widely used and known for its bright fluorescence and good photostability, outperforming traditional dyes like FITC.[3] Cy3B also performs well, offering a bright and stable signal.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy requires fluorophores that can be efficiently depleted to achieve super-resolution. ATTO 565 is a well-regarded dye for STED microscopy due to its excellent photophysical properties.[1][2][4] Studies have shown that ATTO 565 can provide a resolution of around 60 nm in STED imaging, a significant improvement over the ~240 nm resolution of confocal microscopy.[2] While Alexa Fluor 594 (spectrally similar to 568) has been used for STED, ATTO dyes are often favored for their performance in this application.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM imaging relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The performance of a dye in STORM is determined by properties such as photon output per switching event and duty cycle.

For dSTORM, Cy3B is often considered one of the highest-performing dyes in the red spectral range.^[5] Alexa Fluor 568 is also a good dye for STORM and is often used in combination with other dyes for multi-color imaging.^[6] However, one study noted that ATTO 565 and Alexa Fluor 568 exhibited limited photoswitching under their specific dSTORM imaging conditions with green excitation.^[7] Another study found that while Cy3B showed some blinking, Alexa Fluor 568 did not exhibit significant blinking in their buffer system.^[6] Therefore, for STORM applications, Cy3B and Alexa Fluor 568 appear to be more commonly and successfully used compared to ATTO 565.

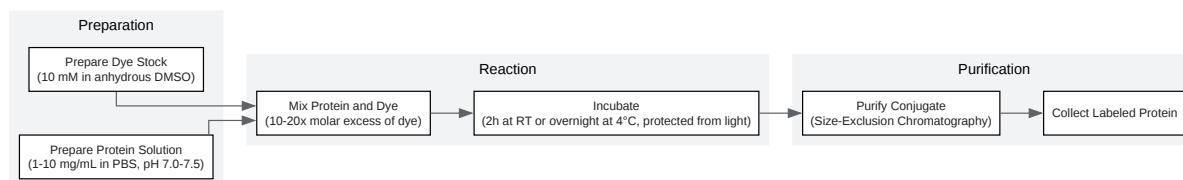
Experimental Protocols

Detailed below are general protocols for protein labeling with maleimide-functionalized dyes and a basic workflow for immunofluorescence imaging.

Protein Labeling with Maleimide Dyes

This protocol describes the covalent attachment of maleimide-functionalized dyes to thiol groups on proteins, such as those from cysteine residues.

Materials:

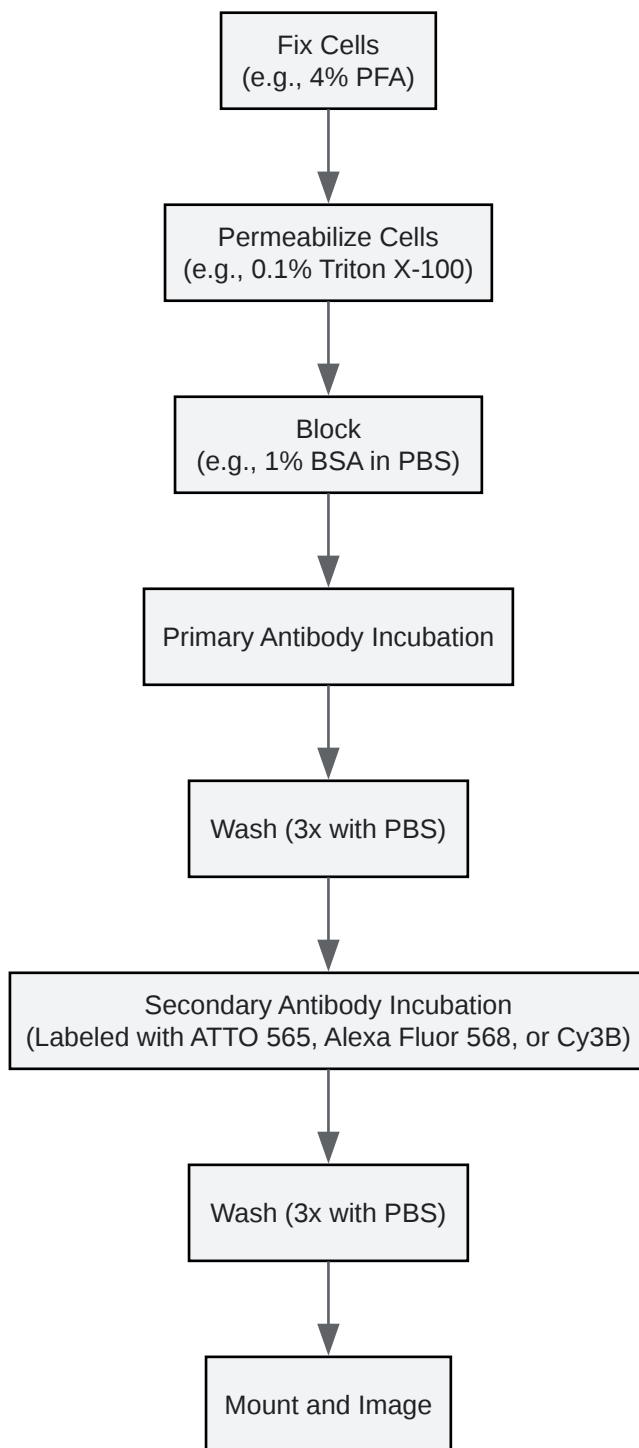

- Protein to be labeled (in an amine-free buffer like PBS, pH 7.0-7.5)
- Maleimide-functionalized dye (ATTO 565, Alexa Fluor 568, or Cy3B)
- Anhydrous dimethyl sulfoxide (DMSO)
- Reducing agent (e.g., DTT or TCEP), optional
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS) at pH 7.0-7.5.^[8] If the protein contains disulfide bonds that need to be reduced to expose thiol groups, incubate with a 10-fold molar excess of TCEP for about 30 minutes at room temperature.^[8] If DTT is used, it must be removed by dialysis before adding the dye.

- Dye Preparation: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[8]
- Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[8] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9][10] The first colored fraction to elute will be the dye-protein conjugate.

Diagram of Labeling Workflow:


[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with maleimide-functionalized fluorescent dyes.

Immunofluorescence Staining Protocol

This is a generalized workflow for using the fluorescently labeled antibodies for imaging.

Diagram of Immunofluorescence Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for immunofluorescence staining.

Conclusion

ATTO 565 maleimide is a high-performance fluorescent dye that excels in confocal and STED microscopy due to its exceptional brightness and photostability. For STORM applications, particularly dSTORM, Cy3B and Alexa Fluor 568 are generally considered more suitable choices based on their photoswitching characteristics. The selection of the optimal dye will ultimately depend on the specific microscopy technique and the experimental requirements. The provided protocols offer a starting point for the successful application of these fluorophores in advanced imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. microscopyu.com [microscopyu.com]
- 6. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pathologyinpractice.com [pathologyinpractice.com]
- 8. biotium.com [biotium.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. leica-microsystems.com [leica-microsystems.com]
- To cite this document: BenchChem. [ATTO 565 maleimide performance in different microscopy techniques]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12376779#atto-565-maleimide-performance-in-different-microscopy-techniques\]](https://www.benchchem.com/product/b12376779#atto-565-maleimide-performance-in-different-microscopy-techniques)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com